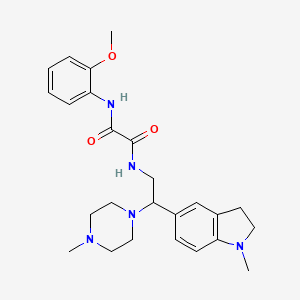

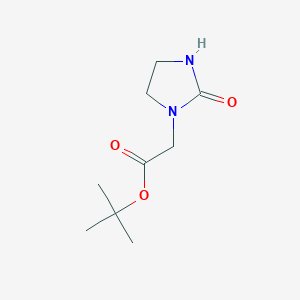

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" is a chemical entity that appears to be designed for interaction with specific serotonin and dopamine receptors. This compound is not directly mentioned in the provided papers, but it seems to be structurally related to the compounds discussed in the research. The papers provided focus on the synthesis and pharmacological evaluation of compounds with affinities for 5-HT(1B/1D) and D-2/5-HT1A receptors, which are important targets in the treatment of various neurological and psychiatric disorders.

Synthesis Analysis

The synthesis of related compounds involves the creation of analogues with specific substitutions intended to enhance receptor affinity and selectivity. For example, the paper titled "New selective and potent 5-HT(1B/1D) antagonists..." discusses the synthesis of analogues of a known 5-HT(1B/1D) antagonist, with variations in the molecular structure to improve pharmacological profiles . Although the exact synthesis of "N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" is not detailed, it is likely that similar synthetic strategies and chemical reactions would be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined through techniques such as single-crystal X-ray analysis . This allows for a precise understanding of the three-dimensional conformation of the molecule, which is crucial for predicting its interaction with biological targets. The presence of specific functional groups, such as the methoxyphenyl and methylpiperazine, suggests that the compound may have been designed to optimize interactions with the receptor's binding site.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amide bond formation, alkylation, and aromatic substitution. These reactions are carefully chosen to preserve the integrity of the pharmacophore while introducing modifications that enhance the compound's biological activity. The compounds discussed in the papers exhibit a range of interactions with serotonin and dopamine receptors, indicating that even small changes in the molecular structure can significantly impact receptor binding and activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as log P and log D values, are calculated to predict their behavior in biological systems. These properties influence the compound's solubility, permeability, and distribution within the body, which are critical factors for its pharmacokinetic profile. The compounds in the studies have been designed to possess optimal properties that facilitate their passage across the blood-brain barrier and their subsequent interaction with central nervous system targets .

Applications De Recherche Scientifique

1. Serotonin Receptor Studies

Compounds similar to N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their interaction with serotonin receptors. For instance, analogues of N-piperazinylphenyl biphenylcarboxamides, which share structural similarities, have been evaluated as potent and selective 5-HT(1B/1D) antagonists (Liao et al., 2000).

2. ABCB1 Inhibitors

Derivatives with the 2-[(3-methoxyphenylethyl)phenoxy]-moiety, similar to the compound , have been explored as ABCB1 inhibitors, demonstrating potential in the treatment of diseases involving ABCB1 transporter activity (Colabufo et al., 2008).

3. Role of Linkers in Ligands

Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, similar in structure, has highlighted the importance of linkers between triazine moiety and aromatic substituents for serotonin 5-HT6 receptor affinity. These studies contribute to the understanding of molecular interactions in receptor binding (Łażewska et al., 2019).

4. Isoindol-1-one Analogues

Investigations into isoindol-1-one analogues of arylpiperazine derivatives, which have structural elements in common with the compound , have been conducted to explore their potential as 5-HT1A receptor ligands. This research is significant in developing new therapeutic agents targeting the 5-HT1A receptors (Zhuang et al., 1998).

5. Novel Picolinamide Derivatives

Picolinamide derivatives, linked to an arylpiperazine moiety, have been synthesized and evaluated for their affinity to serotonin receptors. This research provides insights into the development of compounds with high specificity and affinity towards serotoninergic receptors (Fiorino et al., 2017).

Propriétés

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O3/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJCOXAUTBRYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)

![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)

![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)